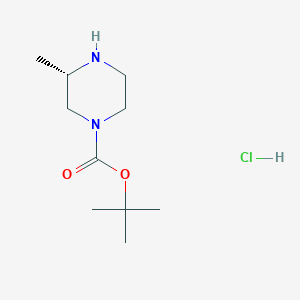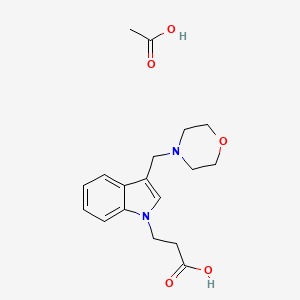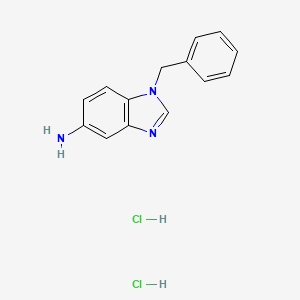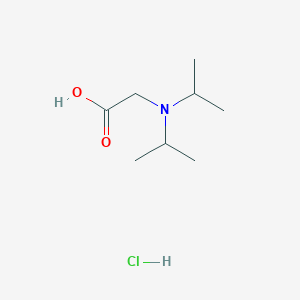
(S)-4-N-BOC-2-methylpiperazine-HCl
Overview
Description
S-4-N-BOC-2-methylpiperazine-HCl (S-4-N-BOC-2-MPH) is a synthetic compound with a wide range of applications in the scientific research field. It is an organic compound used in the synthesis of various organic molecules, and has been used in the production of drugs, dyes, and other organic molecules. S-4-N-BOC-2-MPH has a molecular weight of approximately 197.2 g/mol and is a white crystalline solid. It is soluble in water and a variety of organic solvents.
Scientific Research Applications
S-4-N-BOC-2-MPH has a variety of applications in the scientific research field. It is used as a starting material for the synthesis of various organic molecules, such as drugs, dyes, and other organic molecules. It is also used in the synthesis of peptides and proteins, and has been used in the production of drugs, dyes, and other organic compounds. Additionally, S-4-N-BOC-2-MPH is used in the production of fluorescent dyes, which are used in various biological applications.
Mechanism of Action
The mechanism of action of S-4-N-BOC-2-MPH is not well understood, but it is believed to involve the formation of a cyclic intermediate between the 4-nitrophenyl bromide and 2-methylpiperazine, which then undergoes a series of reactions to form the desired product. The exact mechanism is not known, but it is believed to involve a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-4-N-BOC-2-MPH are not well understood. However, it is believed to have some effects on the metabolism of certain proteins and enzymes, as well as on the production of certain hormones. Additionally, S-4-N-BOC-2-MPH may have an effect on the production of neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The advantages of using S-4-N-BOC-2-MPH in lab experiments are that it is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using S-4-N-BOC-2-MPH in lab experiments. For example, it is not soluble in all solvents, and it can be toxic to some organisms. Additionally, it can be difficult to accurately measure the concentration of the compound in solution.
Future Directions
There are a number of potential future directions for research involving S-4-N-BOC-2-MPH. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug and dye production. Additionally, further research into the mechanism of action of S-4-N-BOC-2-MPH could lead to new and improved methods of synthesis. Finally, further research into the stability of S-4-N-BOC-2-MPH in various solvents could lead to improved methods of storage and use.
properties
IUPAC Name |
tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMIMWDYFYCCC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)

